REACTION_CXSMILES
|
[C:1]([C:3]1[CH:20]=[CH:19][C:6]([O:7][CH2:8][C:9]2[CH:10]=[C:11]([CH:16]=[CH:17][CH:18]=2)[C:12](OC)=[O:13])=[CH:5][CH:4]=1)#[N:2].B([O-])=O.[Na+].[OH-].[Na+]>C1COCC1.CO>[OH:13][CH2:12][C:11]1[CH:10]=[C:9]([CH:18]=[CH:17][CH:16]=1)[CH2:8][O:7][C:6]1[CH:19]=[CH:20][C:3]([C:1]#[N:2])=[CH:4][CH:5]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
20.05 kg
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(OCC=2C=C(C(=O)OC)C=CC2)C=C1
|
Name
|
|
Quantity
|
100 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.51 kg
|
Type
|
reactant
|
Smiles
|
B(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
62 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
by stirring the reaction mixture at 61 to 63° C. for about 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled to 25° C.
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous supernatant is separated off
|
Type
|
ADDITION
|
Details
|
mixed with 30 litres of a 22.5% sodium hydroxide solution
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous supernatant is separated off and from this about 100 litres of solvent
|
Type
|
DISTILLATION
|
Details
|
are distilled off at a sump temperature of 63 to 75° C
|
Type
|
CUSTOM
|
Details
|
The distillation residue is crystallised by the addition of 20 litres of isopropanol at 50 to 60° C.
|
Type
|
CUSTOM
|
Details
|
at 40 to 50° C
|
Type
|
TEMPERATURE
|
Details
|
After the suspension has been cooled to 20 to 30° C. the crystals
|
Type
|
CUSTOM
|
Details
|
are separated off
|
Type
|
WASH
|
Details
|
washed with 60 to 100 litres of water and batchwise with 25 litres of cold isopropanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
OCC=1C=C(COC2=CC=C(C#N)C=C2)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |